molecular formula C14H16N2 B3142403 n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine CAS No. 503536-70-7

n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine

Cat. No.: B3142403
CAS No.: 503536-70-7
M. Wt: 212.29 g/mol
InChI Key: SEHUXZAVJUWQET-UHFFFAOYSA-N
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Description

n~4~‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with two methyl groups and two amino groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine may involve large-scale Grignard reactions followed by coupling and amination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHUXZAVJUWQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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